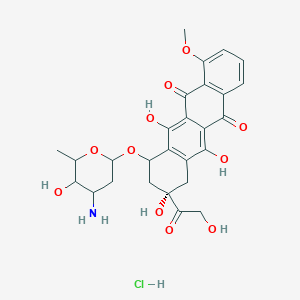
(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxorubicin Hydrochloride is a chemotherapy medication used to treat various types of cancer, including breast cancer, bladder cancer, Kaposi’s sarcoma, lymphoma, and acute lymphocytic leukemia . It belongs to the anthracycline class of drugs and works by interfering with the function of DNA, thereby inhibiting the growth and proliferation of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Doxorubicin Hydrochloride is synthesized through a series of chemical reactions starting from daunorubicin, another anthracycline antibiotic. The synthesis involves the hydroxylation of daunorubicin to form doxorubicin . The reaction conditions typically include the use of strong oxidizing agents and controlled temperature to ensure the selective hydroxylation of the molecule .
Industrial Production Methods: Industrial production of Doxorubicin Hydrochloride often involves fermentation processes using the bacterium Streptomyces peucetius . The bacterium is cultured under specific conditions to produce daunorubicin, which is then chemically modified to produce doxorubicin . The final product is purified and converted to its hydrochloride salt form for medical use .
Analyse Chemischer Reaktionen
Types of Reactions: Doxorubicin Hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolism and mechanism of action within the body .
Common Reagents and Conditions: Common reagents used in the reactions involving Doxorubicin Hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of Doxorubicin Hydrochloride include various metabolites that are excreted from the body . These metabolites are often less active than the parent compound but are crucial for the elimination of the drug from the system .
Wissenschaftliche Forschungsanwendungen
Doxorubicin Hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the interactions of anthracyclines with DNA . In biology, it is used to investigate the mechanisms of drug resistance in cancer cells . In medicine, it is a cornerstone of chemotherapy regimens for various cancers . Industrially, it is used in the development of liposomal formulations to improve drug delivery and reduce side effects .
Wirkmechanismus
Doxorubicin Hydrochloride exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II . This action prevents the replication of DNA and the transcription of RNA, leading to the death of rapidly dividing cancer cells . Additionally, Doxorubicin Hydrochloride generates reactive oxygen species that cause further damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
Doxorubicin Hydrochloride is often compared with other anthracyclines such as daunorubicin, epirubicin, and idarubicin . While all these compounds share a similar mechanism of action, Doxorubicin Hydrochloride is unique in its ability to form stable complexes with DNA and its relatively higher potency . Other similar compounds include mitoxantrone, which is a dihydroxyanthracenedione derivative with a different chemical structure but similar therapeutic applications .
Eigenschaften
Molekularformel |
C27H30ClNO11 |
|---|---|
Molekulargewicht |
580.0 g/mol |
IUPAC-Name |
(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13?,15?,17?,22?,27-;/m0./s1 |
InChI-Schlüssel |
MWWSFMDVAYGXBV-HVBDJISASA-N |
Isomerische SMILES |
CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-Amino-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol](/img/structure/B14797167.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide](/img/structure/B14797171.png)
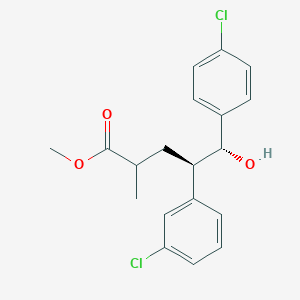

![Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate](/img/structure/B14797188.png)
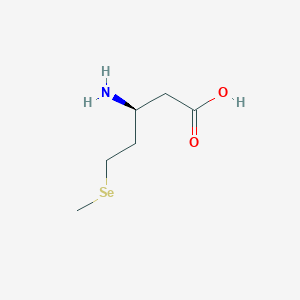
![2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14797193.png)
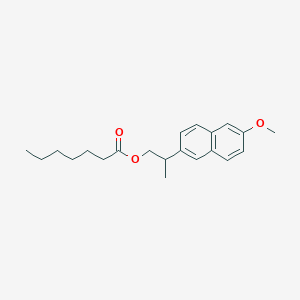
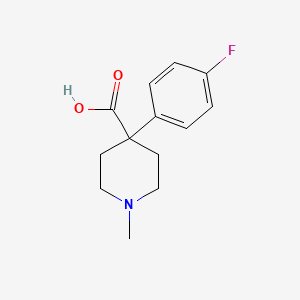
![2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14797208.png)

![Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14797221.png)

